molecular formula C6H11NO2 B12916620 (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol CAS No. 57101-67-4

(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol

Cat. No.: B12916620
CAS No.: 57101-67-4
M. Wt: 129.16 g/mol
InChI Key: GJQYUBSDVFSWFJ-UHFFFAOYSA-N
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Description

(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound that belongs to the oxazoline family Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol can be achieved through several methods. One common approach involves the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-aminoethanol with ethyl chloroformate under basic conditions can yield the desired oxazoline ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of oxazolidines.

    Substitution: Formation of various substituted oxazolines.

Scientific Research Applications

(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol: Similar structure but with a phenoxymethyl group instead of an ethyl group.

    2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine: Contains two oxazoline rings and a pyridine core.

    (4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Contains a triazole ring instead of an oxazoline ring.

Uniqueness

(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of both an oxazoline ring and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

57101-67-4

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4-ethyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C6H11NO2/c1-2-6(3-8)4-9-5-7-6/h5,8H,2-4H2,1H3

InChI Key

GJQYUBSDVFSWFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC=N1)CO

Origin of Product

United States

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